1-Bromo-2,3-dichlorobenzene-d3

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

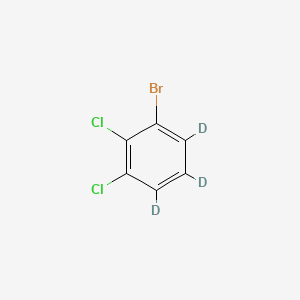

“1-Bromo-2,3-dichlorobenzene-d3” is a deuterated derivative of 1-bromo-2,3-dichlorobenzene . It is a colorless liquid with a molecular formula of C6D3BrCl2 . This compound is primarily used in scientific research as a stable isotope-labeled compound for NMR analysis . It is utilized in NMR spectroscopy due to its deuterium labeling, which enhances the sensitivity of NMR detection .

Molecular Structure Analysis

The molecular structure of “1-Bromo-2,3-dichlorobenzene-d3” consists of a benzene ring with bromine and chlorine atoms substituted at the 1, 2, and 3 positions, and three deuterium atoms (heavy isotopes of hydrogen) substituted at the remaining positions on the benzene ring . The InChI string for this compound is InChI=1S/C6H3BrCl2/c7-4-2-1-3-5 (8)6 (4)9/h1-3H/i1D,2D,3D .

Physical And Chemical Properties Analysis

“1-Bromo-2,3-dichlorobenzene-d3” is a colorless liquid . It has a boiling point of 194-196°C and a melting point of -14°C . It is soluble in organic solvents such as dichloromethane, chloroform, and ethyl acetate . This compound is known to be stable under normal conditions of use and storage .

Applications De Recherche Scientifique

C6D3BrCl2C_6D_3BrCl_2C6D3BrCl2

.NMR Analysis

“1-Bromo-2,3-dichlorobenzene-d3” is primarily used in scientific research as a stable isotope-labeled compound for Nuclear Magnetic Resonance (NMR) analysis . NMR is a powerful tool for determining the physical and chemical properties of atoms by detecting the radio frequency absorbed and subsequent relaxation of nuclei in a magnetic field.

Organic Synthesis

This compound can be used as an important raw material and intermediate in organic synthesis . Organic synthesis is a method of preparation of organic compounds from readily available ones. It is used for the construction of new organic molecules.

Pharmaceuticals

“1-Bromo-2,3-dichlorobenzene-d3” can be used in the pharmaceutical industry . It can serve as a building block in the synthesis of various pharmaceutical drugs.

Agrochemicals

This compound can also be used in the production of agrochemicals . Agrochemicals are chemicals used in agriculture, including pesticides, insecticides, fungicides, herbicides, and chemical fertilizers.

Dyestuff Fields

“1-Bromo-2,3-dichlorobenzene-d3” can be used in dyestuff fields . It can be used in the synthesis of dyes and pigments used in textiles, plastics, food, and other materials.

Production of Trichlorobiphenyl

This compound is used to produce 2,4,4’-trichloro-biphenyl . This reaction will need aqueous sodium carbonate and solvents like dioxane and ethanol .

Safety and Hazards

Mécanisme D'action

Target of Action

This compound is a deuterium-labeled version of 1-Bromo-2,3-dichlorobenzene , and its targets would likely be similar to those of the non-deuterated compound.

Mode of Action

It’s known that deuterium substitution can affect the pharmacokinetic and metabolic profiles of drugs . The deuterium atoms in 1-Bromo-2,3-dichlorobenzene-d3 could potentially alter its interaction with its targets, leading to changes in its biological activity.

Pharmacokinetics

It’s known that deuterium substitution can impact the pharmacokinetics of pharmaceuticals . This could potentially affect the bioavailability of 1-Bromo-2,3-dichlorobenzene-d3.

Propriétés

IUPAC Name |

1-bromo-2,3-dichloro-4,5,6-trideuteriobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrCl2/c7-4-2-1-3-5(8)6(4)9/h1-3H/i1D,2D,3D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVKCZUVMQPUWSX-CBYSEHNBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])Br)Cl)Cl)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrCl2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.91 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-2,3-dichlorobenzene-d3 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Boc-2-(methylthio)-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine](/img/structure/B572089.png)

![Methyl 2-chlorobenzo[d]thiazole-4-carboxylate](/img/structure/B572090.png)

![2,6-Dimethylimidazo[1,2-a]pyrimidine-3-carboxylic acid](/img/structure/B572103.png)

![9-Bromo-2,3,4,5-tetrahydro-1H-benzo[4,5]imidazo[1,2-d][1,4]diazepine](/img/structure/B572105.png)